molecular formula C10H18F3N B1466014 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine CAS No. 1518902-89-0

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Cat. No.: B1466014
CAS No.: 1518902-89-0
M. Wt: 209.25 g/mol
InChI Key: RPRAIIZAPVMGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with 4,4,4-trifluorobutan-1-one, followed by reductive amination to introduce the amine group. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclohexyl group may influence its hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-cyclohexyl-4,4,4-trifluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h8-9H,1-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRAIIZAPVMGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 2
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 3
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 4
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 5
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 6
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

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